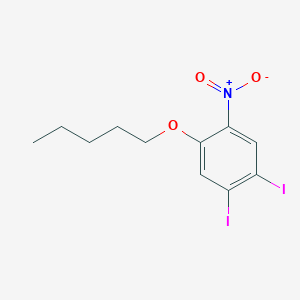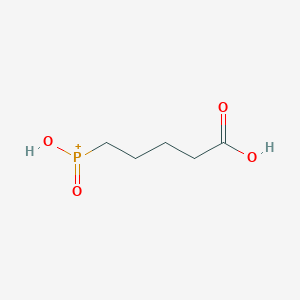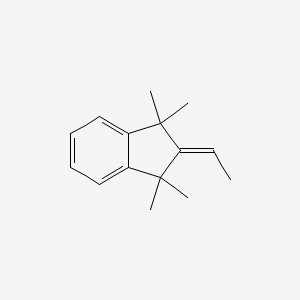![molecular formula C17H16ClNO5S2 B12618475 N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-chlorophenyl group and a sulfonyl group attached to a tetrahydrothiophene ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-aminobenzamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate product with tetrahydrothiophene-3-sulfonyl chloride in the presence of a base like pyridine.
Oxidation: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group and chlorophenyl moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]acetamide
- N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenylacetamide
Uniqueness
N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C17H16ClNO5S2 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C17H16ClNO5S2/c18-15-3-1-2-4-16(15)19-17(20)12-5-7-13(8-6-12)26(23,24)14-9-10-25(21,22)11-14/h1-8,14H,9-11H2,(H,19,20) |
Clé InChI |
HGTLPWHALOFZCI-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)

![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate](/img/structure/B12618439.png)

![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)

